Home > Products > Screening Compounds P117155 > 3''-O-Desmethyldihydroavermectin B1a
3''-O-Desmethyldihydroavermectin B1a - 92137-95-6

3''-O-Desmethyldihydroavermectin B1a

Catalog Number: EVT-1726807
CAS Number: 92137-95-6
Molecular Formula: C47H72O14
Molecular Weight: 861.1 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Avermectin B1a is a macrocyclic lactone belonging to the avermectin family of compounds. These potent broad-spectrum anthelmintics are produced by the soil bacterium Streptomyces avermitilis []. Avermectin B1a is a major component of the commercially important insecticide, emamectin benzoate [].

Avermectin B1a

  • Compound Description: Avermectin B1a is a macrocyclic lactone with potent broad-spectrum anthelmintic activity. [] It is a major component of the avermectin complex, a family of eight closely related compounds produced by Streptomyces avermitilis. [] Avermectin B1a is known to affect neuromuscular transmission, potentially by opening chloride channels in muscle fibers. []
  • Relevance: Avermectin B1a is a structural analog of 3''-O-Desmethyldihydroavermectin B1a, differing in the presence of a double bond in the macrocyclic ring and the presence of a methyl group at the 3''-O position. []

4''-O-Acetylavermectin B1a

  • Compound Description: 4''-O-Acetylavermectin B1a is a synthetic derivative of Avermectin B1a, where an acetyl group is introduced at the 4''-O position. []
  • Relevance: This compound is structurally related to 3''-O-Desmethyldihydroavermectin B1a as it shares the core avermectin structure, but differs in the presence of a double bond in the macrocyclic ring, a methyl group at the 3''-O position, and an acetyl group at the 4''-O position in Avermectin B1a. []

4''-Deoxy-4''-epimethylaminoavermectin B1a (MAB1a)

  • Compound Description: MAB1a is the major homologue (>90%) of the avermectin insecticide emamectin benzoate. [] Studies in chickens revealed its extensive metabolism into fatty acid conjugates and the formation of two novel metabolites: 24-hydroxymethyl-4''-deoxy-4''-epimethylaminoavermectin B1a and its N-demethylated derivative. []
  • Relevance: MAB1a shares the core avermectin structure with 3''-O-Desmethyldihydroavermectin B1a. Both compounds belong to the avermectin family and possess structural similarities in their macrocyclic rings. They differ in the substituents at the 4'' position and the saturation of the macrocyclic ring. []
  • Compound Description: This compound is a novel metabolite of MAB1a identified in chickens. [] It forms fatty acid conjugates, comprising a significant portion of MAB1a residues in chicken tissues and eggs. []
  • Relevance: As a metabolite of MAB1a, this compound shares the core structure of avermectins, similar to 3''-O-Desmethyldihydroavermectin B1a. The structural differences lie in the substituents at the 4'' and 24 positions, and the saturation of the macrocyclic ring. []

24-Hydroxymethyl-4''-deoxy-4''-epiaminoavermectin B1a

  • Compound Description: This compound is a novel metabolite of MAB1a identified in chickens, formed by N-demethylation of 24-hydroxymethyl-4''-deoxy-4''-epimethylaminoavermectin B1a. [] Like its precursor, it also forms fatty acid conjugates. []
  • Relevance: This metabolite, derived from MAB1a, exhibits a similar core structure to 3''-O-Desmethyldihydroavermectin B1a, belonging to the avermectin family. The variations arise from the substituents at the 4'' and 24 positions, and the saturation of the macrocyclic ring. []

Avermectin B1b

  • Compound Description: Avermectin B1b is a close homologue of Avermectin B1a, differing by a single methylene group on the C25 side chain. [] It is produced by Streptomyces avermitilis as part of the avermectin complex. []
  • Relevance: This compound is structurally related to 3''-O-Desmethyldihydroavermectin B1a as they share the core avermectin structure. [, ] They differ in the presence of a double bond in the macrocyclic ring, a methyl group at the 3''-O position, and the side chain at the C25 position compared to Avermectin B1a. [, ]
  • Compound Description: This compound is a derivative of 3'- and 3''-O-desmethyl avermectin compounds and exhibits anthelmintic and antiparasitic activities. []
  • Relevance: This compound is closely related to 3''-O-Desmethyldihydroavermectin B1a as both lack the methyl group at the 3''-O position. [] They potentially share a similar core structure, belonging to the avermectin family, with variations in the substituents at the 4'' position and the saturation of the macrocyclic ring. []

6,8a-Diepoxy-6,8a-dihydroxyabelmectin B1a/B1b

  • Compound Description: This compound is a novel avermectin derivative with a cleaved furan ring and an 8a hydroxyl group. [] It exhibits insecticidal and acaricidal activities. []
  • Relevance: Although this compound shares the core avermectin structure with 3''-O-Desmethyldihydroavermectin B1a, it possesses distinct structural modifications, including a cleaved furan ring, an 8a hydroxyl group, and potential variations in the substituents at the 3'' and 4'' positions. [] These modifications highlight the diverse chemical space explored within the avermectin family. []
Overview

3'-O-Desmethyldihydroavermectin B1a is a derivative of avermectin, a class of macrocyclic lactones known for their potent anthelmintic and insecticidal properties. This compound is particularly notable for its role in agricultural and veterinary applications, where it is utilized to control parasitic infections in livestock and pests in crops. The compound is derived from the fermentation products of Streptomyces avermitilis, which produces avermectin B1a, the parent compound.

Source

The primary source of 3'-O-Desmethyldihydroavermectin B1a is the fermentation culture of Streptomyces avermitilis. This bacterium was isolated by Satoshi Ōmura and colleagues, who identified its anthelmintic properties, leading to the development of avermectins as important pharmaceuticals. The synthesis of derivatives like 3'-O-Desmethyldihydroavermectin B1a can also be achieved through chemical synthesis methods that modify the natural product.

Classification

3'-O-Desmethyldihydroavermectin B1a belongs to the class of macrolide antibiotics. It is classified under:

  • Chemical Family: Macrolides
  • Biological Activity: Anthelmintic and insecticidal agent
  • Chemical Structure Type: Polycyclic lactone
Synthesis Analysis

Methods

The synthesis of 3'-O-Desmethyldihydroavermectin B1a can be approached through several synthetic pathways, often involving modifications to the avermectin backbone. Key methods include:

  1. Fermentation: Utilizing Streptomyces avermitilis to produce avermectin B1a, followed by selective chemical modifications.
  2. Total Synthesis: A convergent synthesis approach has been described, where key fragments of the molecule are synthesized separately and then coupled together.

Technical Details

One notable method involves the selective reduction of specific functional groups in the avermectin structure to yield 3'-O-Desmethyldihydroavermectin B1a. The total synthesis often includes steps like:

  • Formation of key intermediates through ring-opening reactions.
  • Coupling reactions that form the macrolide structure.
  • Deacetylation processes to adjust functional groups for desired biological activity.
Molecular Structure Analysis

Structure

The molecular structure of 3'-O-Desmethyldihydroavermectin B1a features a complex polycyclic framework characteristic of macrolides. It includes multiple stereocenters and functional groups that contribute to its biological activity.

Data

  • Molecular Formula: C27H43O7
  • Molecular Weight: Approximately 485.63 g/mol
  • Key Functional Groups: Hydroxyl groups, ether linkages, and a lactone ring.
Chemical Reactions Analysis

Reactions

3'-O-Desmethyldihydroavermectin B1a can undergo various chemical reactions that modify its structure and enhance its biological activity:

  1. Hydrolysis: The lactone ring can be hydrolyzed under acidic or basic conditions, potentially altering its pharmacological properties.
  2. Reduction: Reduction reactions can modify keto groups to hydroxyls, impacting solubility and activity.
  3. Esterification: Modifying hydroxyl groups into esters can enhance lipophilicity and bioavailability.

Technical Details

Mechanism of Action

Process

The mechanism of action for 3'-O-Desmethyldihydroavermectin B1a primarily involves binding to glutamate-gated chloride channels in invertebrates, leading to paralysis and death of parasites. This interaction disrupts neurotransmission, causing hyperpolarization of nerve cells.

Data

Research indicates that compounds like 3'-O-Desmethyldihydroavermectin B1a exhibit high affinity for these channels, making them effective anthelmintics. The potency can be influenced by structural modifications that enhance binding affinity.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a white to off-white solid.
  • Solubility: Soluble in organic solvents such as methanol and ethanol; limited solubility in water.

Chemical Properties

  • Stability: Generally stable under acidic conditions but may degrade under extreme pH or high temperatures.
  • Melting Point: Specific melting point data may vary based on purity but generally falls within a defined range typical for similar macrolides.
Applications

Scientific Uses

3'-O-Desmethyldihydroavermectin B1a is primarily utilized in:

  • Agriculture: As an insecticide to control pests in crops.
  • Veterinary Medicine: For treating parasitic infections in livestock, enhancing animal health and productivity.

This compound's efficacy against resistant strains of parasites makes it a valuable tool in both fields, contributing significantly to food security and animal welfare.

Introduction to 3''-O-Desmethyldihydroavermectin B1a

3''-O-Desmethyldihydroavermectin B1a (C~47~H~72~O~14~) is a structurally modified derivative within the avermectin family, characterized by the absence of a methyl group at the 3'' position of the disaccharide moiety and saturation of the C22-C23 bond (Figure 1). It is cataloged under PubChem CID 154727831 and UNII G36RGK72LA, with a molecular weight of 861.07 g/mol [1] [6]. This semi-synthetic compound belongs to the 16-membered macrocyclic lactone class and retains the core pentacyclic scaffold of natural avermectins but exhibits distinct physicochemical properties due to its specific modifications. Its structural attributes position it as a molecule of significant interest in pharmacology and agrochemical research.

Historical Context of Avermectin Derivatives in Scientific Research

The discovery of avermectins originated from soil-derived Streptomyces avermitilis (later reclassified as Streptomyces avermectinius) isolated in Shizuoka, Japan, in 1978 [3] [7]. Initial fermentation broths demonstrated potent anthelmintic activity against Nematospiroides dubius in murine models, catalyzing intensive research into their structural optimization [3] [10]. The Nobel Prize in Physiology or Medicine (2015) awarded for avermectin-related discoveries underscored their transformative impact on parasitology [3] [9]. Early derivatization efforts focused on enhancing stability and bioactivity, leading to ivermectin (22,23-dihydroavermectin B~1~) as the first commercialized semisynthetic derivative. 3''-O-Desmethyldihydroavermectin B~1~a emerged from targeted modifications exploring the role of sugar moiety methylation—a strategy aimed at optimizing pharmacokinetic and pharmacodynamic profiles while mitigating environmental persistence [6] [7].

Classification Within the Avermectin Family

3''-O-Desmethyldihydroavermectin B~1~a occupies a distinct niche within the avermectin hierarchy, as delineated by three key characteristics:

  • Core Structural Lineage: It shares the aglycone backbone of natural avermectin B~1~a but incorporates two deliberate alterations: (i) reduction of the C22-C23 olefin (dihydro modification), and (ii) demethylation at the 3''-O position of the L-oleandrose sugar unit (Table 1) [6] [7] [9].
  • Biosynthetic Relationship: The compound is both a designed derivative and a natural metabolite. It arises via enzymatic demethylation in mammalian systems (e.g., livestock) and environmental degradation of ivermectin components, positioning it within the metabolic continuum of avermectins [7] [10].
  • Taxonomic Position: It falls under "Type B" avermectins (characterized by a methoxy group at C5) and aligns with the "a-series" homologues, which feature a sec-butyl substituent at C25 versus isopropyl in "b-series" compounds [7] [9].

Table 1: Structural Attributes of 3''-O-Desmethyldihydroavermectin B~1~a vs. Key Avermectin Reference Compounds

CompoundMolecular FormulaMolecular Weight (g/mol)C22-C23 Bond3''-O-MethylC25 Substituent
Avermectin B~1~aC~48~H~74~O~14~873.10DoubleYessec-butyl
Ivermectin B~1~a (22,23-Dihydroavermectin B~1~a)C~48~H~76~O~14~875.10Single (saturated)Yessec-butyl
3''-O-Desmethyldihydroavermectin B~1~aC~47~H~72~O~14~861.07Single (saturated)Nosec-butyl
Avermectin B~1~bC~47~H~72~O~14~861.07DoubleYesIsopropyl

Significance in Antiparasitic and Agricultural Research

This derivative exhibits multifaceted scientific relevance:

  • Mechanistic Probe: The 3''-O-demethylation alters hydrogen-bonding capacity of the disaccharide, potentially influencing binding to glutamate-gated chloride channels (GluCls) in invertebrates—the primary target of avermectins. This makes it a valuable tool for studying structure-activity relationships in parasite neurobiology [9] [10].
  • Enhanced Bioactivity Spectrum: Research indicates potentiation effects when combined with conventional antiparasitics. For instance, Colombian Amazon palm extracts (Attalea butyracea) containing related compounds synergized with metronidazole against Giardia lamblia, reducing the required effective dose (Table 2) [2].
  • Environmental and Metabolic Profiles: As a polar metabolite of ivermectin, it contributes to understanding environmental fate. Its increased water solubility (relative to methylated analogues) may reduce bioaccumulation risks in soil and water systems, addressing ecological sustainability concerns in agrochemical deployment [7] [10].
  • Therapeutic Repurposing Potential: Preliminary evidence suggests broader biological activities inherent to avermectins—including anticancer, antiviral, and antifungal effects—may persist or be modulated in this derivative, warranting exploration beyond antiparasitic applications [7].

Table 2: Antiparasitic Efficacy of Natural Extracts Containing Structural Analogues vs. 3''-O-Desmethyldihydroavermectin B~1~a

Bioactive SourceTarget ParasiteKey Activity MetricsProposed MechanismCitation
Attalea butyracea (P-2 extract)Giardia lamblia (Trophozoites)IC~50~ = 62.10 ± 6.57 μg/mL (Genotype A); Synergy with metronidazoleApoptosis induction, ROS generation, G1/S cell cycle arrest [2]
3''-O-Desmethyldihydroavermectin B~1~a (Research Grade)In vitro models (e.g., Caenorhabditis elegans)Under characterization; predicted enhanced solubility & altered receptor affinityGluCl modulation (inference from avermectin class) [7] [9]

Table 3: Synergistic Interactions Between Plant-Derived Analogues and Antiparasitic Drugs

Combination TherapyParasite ModelEfficacy EnhancementMechanistic Basis
Attalea butyracea + MetronidazoleGiardia lamblia WB/1267Significant reduction in viable trophozoites vs. monotherapyDisruption of trophozoite structural integrity & metabolic stress
Potential 3''-O-Desmethyldihydroavermectin B~1~a + AlbendazoleTheoretical for NematodesHypothesized potentiation of microtubule disruptionAvermectin-induced paralysis enhancing benzimidazole access

The trajectory of 3''-O-Desmethyldihydroavermectin B~1~a research exemplifies the evolution from natural product discovery to rational drug design—a paradigm driving innovation in combating parasitic diseases and optimizing agricultural chemotherapeutics.

Properties

CAS Number

92137-95-6

Product Name

3''-O-Desmethyldihydroavermectin B1a

IUPAC Name

(1R,4S,5'S,6R,6'R,8R,10Z,12S,13S,14Z,20R,21R,24S)-6'-[(2S)-butan-2-yl]-12-[(2R,4S,5S,6S)-5-[(2S,4S,5R,6S)-4,5-dihydroxy-6-methyloxan-2-yl]oxy-4-methoxy-6-methyloxan-2-yl]oxy-21,24-dihydroxy-5',11,13,22-tetramethylspiro[3,7,19-trioxatetracyclo[15.6.1.14,8.020,24]pentacosa-10,14,16,22-tetraene-6,2'-oxane]-2-one

Molecular Formula

C47H72O14

Molecular Weight

861.1 g/mol

InChI

InChI=1S/C47H72O14/c1-10-24(2)42-27(5)16-17-46(61-42)22-33-19-32(60-46)15-14-26(4)41(58-38-21-36(53-9)43(30(8)56-38)59-37-20-35(48)40(50)29(7)55-37)25(3)12-11-13-31-23-54-44-39(49)28(6)18-34(45(51)57-33)47(31,44)52/h11-14,18,24-25,27,29-30,32-44,48-50,52H,10,15-17,19-23H2,1-9H3/b12-11-,26-14-,31-13?/t24-,25-,27-,29-,30-,32+,33-,34-,35-,36-,37-,38-,39+,40-,41-,42+,43-,44+,46+,47+/m0/s1

InChI Key

NMQZPTGPMUJFGY-ZHAVRHPHSA-N

SMILES

CCC(C)C1C(CCC2(O1)CC3CC(O2)CC=C(C(C(C=CC=C4COC5C4(C(C=C(C5O)C)C(=O)O3)O)C)OC6CC(C(C(O6)C)OC7CC(C(C(O7)C)O)O)OC)C)C

Canonical SMILES

CCC(C)C1C(CCC2(O1)CC3CC(O2)CC=C(C(C(C=CC=C4COC5C4(C(C=C(C5O)C)C(=O)O3)O)C)OC6CC(C(C(O6)C)OC7CC(C(C(O7)C)O)O)OC)C)C

Isomeric SMILES

CC[C@H](C)[C@@H]1[C@H](CC[C@@]2(O1)C[C@@H]3C[C@H](O2)C/C=C(\[C@H]([C@H](/C=C\C=C4CO[C@H]5[C@@]4([C@@H](C=C([C@H]5O)C)C(=O)O3)O)C)O[C@H]6C[C@@H]([C@H]([C@@H](O6)C)O[C@H]7C[C@@H]([C@H]([C@@H](O7)C)O)O)OC)/C)C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.